Lsd1-UM-109

LSD1 enzymatic inhibition AlphaLISA assay SP-2577 comparator

LSD1-UM-109 (compound is a pyrrolo[2,3-c]pyridine-based, highly potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), designed via structure-guided optimization from the GSK-354 scaffold. It demonstrates an enzymatic IC50 of 3.1 nM in AlphaLISA assays and exhibits sub-nanomolar to low nanomolar cellular growth inhibition across acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines.

Molecular Formula C29H27FN6
Molecular Weight 478.6 g/mol
Cat. No. B12373050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-UM-109
Molecular FormulaC29H27FN6
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)CN2C=CC3=C(C(=NC=C32)C4=CC5=C(C=C4)N(N=C5)C)C6=CC(=C(C=C6)C#N)F
InChIInChI=1S/C29H27FN6/c1-29(8-10-32-11-9-29)18-36-12-7-23-26(36)17-33-28(20-5-6-25-22(13-20)16-34-35(25)2)27(23)19-3-4-21(15-31)24(30)14-19/h3-7,12-14,16-17,32H,8-11,18H2,1-2H3
InChIKeyPFIZMWHCYFWQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LSD1-UM-109: A Pyrrolo[2,3-c]pyridine-Based, Reversible LSD1 Inhibitor with Sub-Nanomolar Cellular Potency


LSD1-UM-109 (compound 46) is a pyrrolo[2,3-c]pyridine-based, highly potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), designed via structure-guided optimization from the GSK-354 scaffold [1]. It demonstrates an enzymatic IC50 of 3.1 nM in AlphaLISA assays and exhibits sub-nanomolar to low nanomolar cellular growth inhibition across acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines [1]. The compound features excellent liver microsomal stability across multiple species (T1/2 > 60 min in human, mouse, rat, and dog) and has been identified as a promising lead for further therapeutic development in oncology [1].

Why LSD1-UM-109 Outperforms First-Generation Reversible LSD1 Inhibitors in Cellular Efficacy and Metabolic Stability


Within the pyrrolo[2,3-c]pyridine series, LSD1-UM-109 (compound 46) demonstrates a clear and quantifiable advantage over the template compound GSK-354 and other early analogs. While the class is united by a common reversible binding mechanism, subtle modifications to the C-ring (bridged methyl-piperidinyl group) and optimized fluorine substitution on the B-ring yield a >190-fold enhancement in cellular antiproliferative activity against MV4;11 and H1417 cancer cells compared to GSK-354 [1]. Furthermore, LSD1-UM-109 exhibits superior liver microsomal stability (T1/2 > 60 min) relative to certain close analogs such as compounds 35 and 49, which show poor stability in human and mouse microsomes (T1/2 < 10 min) [1]. This combination of sub-nanomolar cellular potency and cross-species metabolic stability is not a class-wide property but a specific attribute of the optimized LSD1-UM-109 scaffold, making generic substitution of a less potent or less stable analog a high-risk decision for critical in vivo efficacy and PK/PD studies.

Head-to-Head Evidence: Quantifying LSD1-UM-109's Advantages Over Key Comparators


Biochemical Potency: LSD1-UM-109 vs. Clinical Candidate SP-2577 (Seclidemstat)

LSD1-UM-109 (compound 46) demonstrates an IC50 value of 3.1 nM for inhibition of LSD1 enzymatic activity in an AlphaLISA assay [1]. In the same assay system, the reversible LSD1 inhibitor SP-2577 (Seclidemstat), which has advanced to clinical development, exhibited an IC50 value of 26.2 nM [1].

LSD1 enzymatic inhibition AlphaLISA assay SP-2577 comparator

Cellular Antiproliferative Activity: LSD1-UM-109 vs. GSK-354 (Template Compound)

LSD1-UM-109 exhibits profound antiproliferative effects in both acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines. In direct comparison, LSD1-UM-109 (compound 46) is 20-fold, 201-fold, and 193-fold more potent than the template compound GSK-354 in inhibiting cell growth in MOLM-13, MV4;11, and H1417 cell lines, respectively [1].

Cell growth inhibition AML SCLC GSK-354 comparator

Metabolic Stability: LSD1-UM-109 vs. Close Analogs (Compounds 35 and 49)

LSD1-UM-109 (compound 46) demonstrates excellent metabolic stability in liver microsomes across all four species tested (human, mouse, rat, and dog), with a half-life (T1/2) of >60 minutes in each case [1]. In contrast, the structurally related analogs compound 35 and compound 49 exhibit poor stability in human and mouse microsomes (T1/2 < 10 min), with only moderate stability in rat and dog [1].

Liver microsomal stability In vitro ADME Cross-species stability

Structure-Activity Relationship (SAR) Optimization: Ring C and Ring B Modifications

The potency of LSD1-UM-109 is a direct result of specific, optimized structural features. Installation of a bridged methyl group onto the piperidin-4-ylmethyl group of compound 30 (IC50 = 3.9 nM) yielded LSD1-UM-109 with an improved IC50 of 3.1 nM [1]. Additionally, the presence of a 2-fluoro substituent on the phenyl B-ring in the precursor compound 28 (IC50 = 11.7 nM) contributed to a >3-fold potency enhancement in compound 30 (IC50 = 3.9 nM) [1]. This cumulative optimization, derived from extensive SAR studies (Tables 1-4 in primary reference), distinguishes LSD1-UM-109 from earlier generation pyrrolo[2,3-c]pyridine inhibitors like compound 10 (IC50 = 34.5 nM) [1].

Structure-activity relationship SAR Medicinal chemistry

Precision Applications of LSD1-UM-109: Where Its Differentiated Profile Provides a Clear Advantage


In Vivo Efficacy Studies in AML and SCLC Xenograft Models

Given its exceptional cellular potency (IC50 = 0.6 nM in MV4;11 AML cells and 1.1 nM in H1417 SCLC cells) and excellent cross-species liver microsomal stability (T1/2 > 60 min), LSD1-UM-109 is optimally suited for in vivo xenograft studies. Its >190-fold improvement in cellular potency over GSK-354 and >8-fold biochemical advantage over SP-2577 translate to a wider therapeutic window and reduced compound burden, critical for achieving sustained target engagement in murine models [1].

PK/PD Correlation and Lead Optimization Programs

The combination of sub-nanomolar cellular activity and robust microsomal stability makes LSD1-UM-109 an ideal candidate for pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can confidently assess exposure-response relationships without the confounding factor of rapid hepatic clearance that plagues analogs like compounds 35 and 49 (T1/2 < 10 min) [1]. This profile supports its use as a benchmark for optimizing next-generation reversible LSD1 inhibitors.

Epigenetic Mechanistic Studies in Hematologic Malignancies

LSD1-UM-109's high potency in AML cell lines (MV4;11 and MOLM-13) positions it as a superior tool compound for dissecting LSD1-dependent epigenetic mechanisms in acute leukemia. Its ability to achieve potent growth inhibition at low nanomolar concentrations (0.6 nM in MV4;11) allows for selective target modulation with minimal off-target effects, enabling clearer interpretation of downstream gene expression changes and differentiation outcomes [1].

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